molecular formula C3H3N3S3 B2520985 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide CAS No. 2260937-24-2

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide

Cat. No.: B2520985
CAS No.: 2260937-24-2
M. Wt: 177.26
InChI Key: KLPCHAKKQKQVKH-UHFFFAOYSA-N
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Description

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .

Biological Activity

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C4H4N4S3\text{C}_4\text{H}_4\text{N}_4\text{S}_3

This compound features a thiadiazole ring which is pivotal in its biological interactions.

1. Antimicrobial Activity

Thiadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 2-sulfanylidene-3H-1,3,4-thiadiazole exhibit significant activity against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

The compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μg/mL)Activity (%)
HCT1163.2989.2
MCF-70.2890
A5490.5285

These findings indicate that the compound has a strong inhibitory effect on cancer cell proliferation .

3. Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles are also noteworthy. Studies have shown that certain derivatives can effectively reduce seizure activity in rodent models.

CompoundModel UsedProtective Index (PI)
Compound AMES Model6.5
Compound BPTZ Model7

These compounds were compared to standard anticonvulsants like phenytoin and carbamazepine, demonstrating comparable efficacy with reduced neurotoxicity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It can modulate neurotransmitter receptors implicated in seizure disorders.

Case Studies

Several studies illustrate the efficacy of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluating the antibacterial efficacy of various thiadiazole derivatives found that those with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Evaluation : A series of experiments on cancer cell lines revealed that modifications in the thiadiazole structure significantly affected cytotoxic potency, emphasizing the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPCHAKKQKQVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)S1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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